2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボニトリル

概要

説明

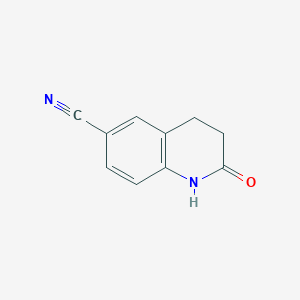

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system with a carbonitrile group at the 6-position and a keto group at the 2-position. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

科学的研究の応用

医薬品化学

“2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボニトリル”に類似した化合物は、抗菌剤、抗真菌剤、抗酸化剤、抗炎症剤、鎮痛剤、および抗がん剤としての可能性が探求されています。 スピロ融合ヘテロ環状分子(スピロ[ベンゾチオフェン-3,3'-ピロリジン]など)は、エナンチオ選択的触媒方法論において有望であり、抗マイコバクテリア、抗結核、さらには抗糖尿病特性を有するモデル化合物としても有望です .

酵素阻害

これらの化合物は、いくつかの疾患の治療のための重要なアプローチであるβ-グルクロニダーゼ活性を阻害する能力についても研究されてきました。 2-オキソ-1,2,3,4-テトラヒドロピリミジンのライブラリが合成され、そのβ-グルクロニダーゼ阻害活性と酵素阻害の様式が評価されました .

触媒

触媒研究では、触媒を変更することで反応経路と生成物の形成に大きな影響を与えることができます。 たとえば、5% Pt/Cを触媒として使用すると、二重結合の移動と芳香族化の経路が抑制され、高いシス選択性でテトラヒドロキノリンが形成されます .

合成方法

2-(2-(ベンジルアミノ)ベンジリデン)マロネートから2-オキソ-1,2,3,4-テトラヒドロキノリン-3-カルボン酸塩を合成するための新しいワンポット二段階プロトコルが開発されました . さらに、無溶媒条件下でUHPからの尿素のインサイチュ生成とメチルアレーンのC-H官能化による2-オキソ-1,2,3,4-テトラヒドロピリミジンを合成するための頑健なグラムスケールプロトコルが実証されました .

作用機序

Target of Action

It’s worth noting that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which our compound is related, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to activate the m2 isoform of pyruvate kinase (pkm2), an enzyme that plays a crucial role in the metabolic regulation of cancer cells .

Biochemical Pathways

The activation of pkm2 by related compounds suggests that this compound may influence metabolic pathways in cancer cells .

Pharmacokinetics

Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to have good caco-2 permeability, a low efflux ratio, and high microsomal stability . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of pkm2 by related compounds suggests that this compound may influence the metabolic regulation of cancer cells, potentially inhibiting cell proliferation .

Action Environment

It’s worth noting that the storage temperature and physical form of the compound can impact its stability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of aniline derivatives with malononitrile and subsequent cyclization using a suitable catalyst. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can

生物活性

Overview

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic compound belonging to the class of quinoline derivatives. Its structure features a quinoline ring system with a carbonitrile group at the 6-position and a keto group at the 2-position. This compound has gained significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and neuroprotective effects.

The biological activity of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is closely related to its interaction with various biological targets:

- Target Enzymes : Similar compounds have been shown to activate the m2 isoform of pyruvate kinase (PKM2), an enzyme involved in cancer metabolism. This suggests that 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile may influence metabolic pathways in cancer cells.

- Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Related studies have demonstrated that modifications in the structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have evaluated the anticancer effects of this compound on different cancer cell lines:

- Cell Line Studies : In vitro studies demonstrated that 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile showed promising results against the MCF-7 breast cancer cell line. The MTT assay indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile have been assessed through various methods:

- Agar Diffusion Method : This method was used to screen the compound against several bacterial strains. The results indicated significant activity against S. aureus and moderate activity against E. coli, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics like ampicillin .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 64 | Significant |

| Escherichia coli | 128 | Moderate |

| Bacillus subtilis | >256 | Weak |

| Pseudomonas aeruginosa | >256 | Weak |

| Methicillin-resistant S. aureus | >256 | Weak |

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable properties:

- Absorption and Stability : Compounds similar to 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile exhibit good permeability across Caco-2 cell monolayers and high microsomal stability. These characteristics indicate potential for effective oral bioavailability and metabolic stability in vivo.

Case Studies

Several case studies highlight the biological potential of this compound:

- Anticancer Effects : A study involving MCF-7 cells showed that treatment with varying concentrations of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile resulted in significant cytotoxicity compared to untreated controls .

- Antibacterial Evaluation : In another investigation using the agar diffusion method on multiple bacterial strains, the compound demonstrated notable inhibition zones against S. aureus, reinforcing its potential as an antibacterial agent .

特性

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAWZROXAVJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570784 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159053-44-8 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。